N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a 3,4-dimethoxyphenyl ethylamine side chain and a 3-methylphenyl substituent. Such structural motifs are commonly associated with bioactivity in agrochemical and pharmaceutical contexts, particularly due to the lipophilic methoxy and methyl groups enhancing membrane permeability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-17-7-6-8-19(15-17)24-26-28-25(20-9-4-5-10-21(20)31(26)30-29-24)27-14-13-18-11-12-22(32-2)23(16-18)33-3/h4-12,15-16H,13-14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYABUFJZJKJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the triazoloquinazoline core.
Substitution reactions: The triazoloquinazoline core is then subjected to substitution reactions to introduce the 3,4-dimethoxyphenylethyl group and the 3-methylphenyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and reduce production costs. This can include the use of catalysts, solvents, and other additives to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Key Structural Variations
The target compound differs from its analogs primarily in substituent positioning and functional groups. Below is a comparative analysis with two closely related triazoloquinazolines:
Key Observations :
- Ethoxy vs. Methoxy : The diethoxy analog has higher lipophilicity (LogP 6.1) compared to the dimethoxy target compound (inferred LogP ~5.4–5.8), suggesting reduced bioavailability but enhanced membrane penetration for the ethoxy derivative.
- Methyl Position : The 3-methylphenyl group in the target compound may induce steric hindrance compared to the 4-methylphenyl analog , altering binding affinity in biological targets.
Bioactivity and Functional Implications
Herbicidal and Fungicidal Activity
Triazoloquinazoline derivatives share functional similarities with triazolopyrimidines, which are known for herbicidal activity . For example, 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibit herbicidal effects at 100–200 ppm, with chiral centers enhancing activity .
Kinase Inhibition and Pharmacological Potential
Triazoloquinazolines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s methoxy groups may modulate selectivity for specific kinases, while the sulfonyl analog could exhibit distinct binding modes due to its polar substituent.
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